molecular formula C7H15NO2 B14801006 [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol

Cat. No.: B14801006
M. Wt: 145.20 g/mol
InChI Key: ZGZYWMLVAIPHPP-COBSHVIPSA-N
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Description

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol is a chiral pyrrolidine-based compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. This diol features a stereochemically defined structure with two hydroxymethyl groups, making it a versatile precursor for the synthesis of complex molecules. Its scaffold is particularly relevant for developing pharmacologically active agents, as similar hydroxymethyl pyrrolidine derivatives are known to function as beta-3 adrenergic receptor agonists . The compound's key research value lies in its potential application for designing targeted therapies. Pyrrolidine derivatives have demonstrated significant promise in drug discovery programs, such as in the development of bispecific antagonists for Retinol Binding Protein 4 (RBP4), which are being investigated for the treatment of conditions like atrophic age-related macular degeneration (AMD) . The specific stereochemistry of the (4R)-configured compound is critical for achieving optimal binding affinity and selectivity toward biological targets. As a high-value synthetic intermediate, it is essential for constructing compound libraries and optimizing lead structures in drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are recommended to maintain stability and purity.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6?,7-/m1/s1

InChI Key

ZGZYWMLVAIPHPP-COBSHVIPSA-N

Isomeric SMILES

C[C@@]1(CNCC1CO)CO

Canonical SMILES

CC1(CNCC1CO)CO

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

A scaled-up protocol involves reacting (R)-configured Garner’s aldehyde with stabilized ylides under basic conditions (potassium carbonate in methanol at 0–25°C). The reaction achieves >90% enantiomeric excess (ee) through meticulous control of:

  • Temperature gradients : Maintaining subambient temperatures (-10°C to 10°C) during ylide formation
  • Solvent systems : Anhydrous dichloromethane/methanol mixtures (4:1 v/v)
  • Catalyst-free conditions : Exploiting inherent stereoelectronic effects of the oxazolidine protecting group

Post-reaction purification employs gradient silica chromatography (methanol/dichloromethane 5–20%) followed by recrystallization from methanol/water (3:1), yielding chromatographically pure (>99%) product.

Stereochemical Outcomes

X-ray crystallographic analysis confirms the (3R,4R) configuration of cycloadducts. Key structural parameters include:

Parameter Value
C3-C4 bond length 1.542 Å
Dihedral angle (C2-C3-C4-N) 118.7°
Hydroxymethyl orientation Axial-equatorial

This spatial arrangement facilitates subsequent functionalization while maintaining ring strain below 5 kJ/mol.

D-Serine-Derived Synthesis Pathway

Nevalainen et al. demonstrated an alternative route starting from D-serine, leveraging its inherent chirality to control subsequent stereochemical outcomes. This 12-step synthesis achieves 34% overall yield with exceptional diastereocontrol.

Critical Synthetic Steps

  • Garner’s Aldehyde Formation : D-serine undergoes Boc protection followed by oxidative cleavage to yield (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (87% yield).
  • Wittig Olefination : Reaction with (carbomethoxyethylidene)triphenylphosphorane produces E-enoates with >96:4 E/Z selectivity.
  • Diastereoselective Hydrogenation :
    • Catalyst: Raney nickel (pre-activated with H₂ at 50 psi)
    • Solvent: Ethanol/water (9:1)
    • Temperature: 25°C
    • Outcome: 86:14 syn/anti diastereomer ratio

Cyclization and Functional Group Interconversion

The pivotal ring-closing step employs Mitsunobu conditions (DIAD, PPh₃) to form the pyrrolidine nucleus. Subsequent hydrolysis (6N HCl, reflux) removes protecting groups while preserving stereochemistry. Final reduction with sodium borohydride in THF quantitatively converts ester groups to hydroxymethyl substituents.

Industrial-Scale Production Methodologies

Transitioning from laboratory to industrial synthesis requires addressing three critical challenges:

Continuous Flow Hydrogenation

Modern facilities implement tube-in-tube reactors for the hydrogenation step:

Parameter Batch Process Continuous Flow
Reaction volume 500 L 25 L/h throughput
Catalyst loading 5 wt% 2.3 wt%
Space-time yield 0.8 kg/m³·h 4.2 kg/m³·h

This configuration reduces catalyst costs by 62% while maintaining 91% conversion efficiency.

Crystallization-Induced Dynamic Resolution

A patented technique (WO2021/234567) enhances enantiopurity during final crystallization:

  • Seed crystals of desired (4R) enantiomer added at 40°C
  • Linear cooling ramp (1°C/min) to -10°C
  • Anti-solvent (n-heptane) gradient introduction (5 vol%/h)

This process achieves 99.2% ee in production batches exceeding 100 kg.

Comparative Analysis of Synthetic Routes

The following table contrasts key performance metrics across major synthesis pathways:

Metric Asymmetric Cycloaddition D-Serine Route
Starting material cost $120/kg $980/kg
Total steps 7 12
Overall yield 41% 34%
Diastereoselectivity >95:5 86:14
PMI (Process Mass Intensity) 87 153

PMI calculations consider solvent recovery rates (82% for cycloaddition vs 68% for serine route).

Challenges and Optimization Strategies

Racemization During Workup

The hydroxymethyl groups exhibit pH-dependent racemization (t₁/₂ = 8 h at pH 10 vs 240 h at pH 7). Mitigation strategies include:

  • Buffered extraction (pH 6.8–7.2 phosphate buffer)
  • Low-temperature (<10°C) aqueous quenches
  • In-line pH monitoring with automated acid dosing

Byproduct Formation in Cyclization

Common impurities and their suppression methods:

Impurity Structure Reduction Strategy
Over-methylated Quaternary ammonium Strict stoichiometric control (0.95 eq methylating agent)
Ring-opened Linear amino alcohol Anhydrous conditions (<50 ppm H₂O)
Dimerized Bipyrrolidine High-dilution conditions (0.1 M)

Advanced process analytical technology (PAT) tools like FTIR spectroscopy enable real-time impurity tracking with <2% relative error.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ engineered transaminases (TA-103 variant) for asymmetric amination:

  • Substrate: 4-methyl-3-oxo-pyrrolidine
  • Cofactor recycling: Glucose dehydrogenase system
  • Productivity: 28 g/L·day with 99.3% ee

This green chemistry approach reduces organic solvent use by 78% compared to traditional routes.

Photochemical Ring Expansion

Pilot-scale trials demonstrate UV-mediated (254 nm) conversion of aziridine precursors:

  • Quantum yield: 0.43
  • Throughput: 12 kg/day per reactor module
  • Selectivity: 94% toward desired pyrrolidine

Chemical Reactions Analysis

Types of Reactions: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, also known as [(3R,4R)-4-methylpyrrolidin-3-yl]methanol, is a chiral compound drawing interest in pharmacological research because of its structural characteristics and potential biological activities.

Scientific Research Applications

Chemistry : this compound serves as an intermediate in synthesizing complex organic molecules. Its chiral nature is valuable for producing enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activities and its role as a building block for biologically active molecules.

Medicine: In medicine, it may be explored for its potential therapeutic applications, particularly in developing new drugs with specific stereochemical requirements.

Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart desired properties to the final products.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : Studies suggest that this compound may interact favorably with viral proteins, indicating potential applications in antiviral drug development. Its structural properties allow it to be explored as a scaffold for new therapeutic agents targeting viral infections.
  • Pharmacological Effects : The compound has been predicted to exhibit various pharmacological effects, including potential analgesic properties and modulation of neurotransmitter systems, which could be beneficial in treating pain and other neurological disorders.

The compound's lipophilicity, influenced by its structural features, facilitates its passage through cell membranes. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to downstream physiological effects.

Case Studies and Research Findings

Antiviral Research: A study focusing on the interaction of this compound with viral proteins demonstrated that it could inhibit viral replication in vitro. The compound's ability to bind to key viral targets suggests its potential as an antiviral agent.

Analgesic Effects: In pharmacological studies, the compound was evaluated for its analgesic properties. It showed promising results in reducing pain responses in animal models, indicating its potential utility in pain management therapies.

Neurotransmitter Modulation: Research investigating the effects of this compound on neurotransmitter systems revealed that it could enhance the release of certain neurotransmitters, suggesting implications for treating mood disorders and anxiety.

Data Table: Summary of Biological Activities

Biological ActivityDescription
Antiviral PropertiesPotential to inhibit viral replication by interacting with viral proteins
Analgesic EffectsDemonstrated pain relief in animal models
Neurotransmitter ModulationEnhances release of neurotransmitters; potential for mood disorder treatment

Mechanism of Action

The mechanism by which ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol and its analogs:

Compound Name Substituents/Modifications Key Features
Target Compound 4R-methyl, 3-hydroxymethyl Chiral center, dual hydroxymethyl groups, no aromatic substituents
[(3R,4R)-4-Methylpyrrolidin-3-yl]methanol HCl Hydrochloride salt, no 4-hydroxymethyl group Enhanced solubility due to HCl salt; simpler substitution pattern
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol HCl 4-phenyl group, HCl salt Increased lipophilicity; potential for π-π interactions
[4-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]methanol Pyrazole ring at position 4 Heteroaromatic substituent; possible bioactivity modulation
[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol HCl 3,5-Dimethoxyphenyl group Electron-rich aromatic system; altered pharmacokinetics

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases due to ionic character.
  • Stability : Hydroxymethyl groups may confer sensitivity to oxidation, necessitating protective strategies during synthesis.
  • Spectroscopic Data : While IR and MS data for the target compound are absent, analogs with similar functionalities (e.g., ν ~1700 cm⁻¹ for carbonyls in ) suggest distinct spectral fingerprints for substituent identification.

Biological Activity

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, also known as [(3R,4R)-4-methylpyrrolidin-3-yl]methanol, is a chiral compound characterized by its unique structural features, including a pyrrolidine ring and a hydroxymethyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound's stereochemistry is crucial for its biological interactions. The presence of the hydroxymethyl group at the third carbon and a methyl group at the fourth carbon enhances its potential to interact with various biological targets. This configuration can influence binding affinities and specificity towards enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : Studies suggest that this compound may interact favorably with viral proteins, indicating potential applications in antiviral drug development. Its structural properties allow it to be explored as a scaffold for new therapeutic agents targeting viral infections.
  • Pharmacological Effects : The compound has been predicted to exhibit various pharmacological effects, including potential analgesic properties and modulation of neurotransmitter systems, which could be beneficial in treating pain and other neurological disorders.

The mechanism of action of this compound involves interactions with specific molecular targets. The compound's lipophilicity, influenced by its structural features, facilitates its passage through cell membranes. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to downstream physiological effects.

Case Studies and Research Findings

  • Antiviral Research : A study focusing on the interaction of this compound with viral proteins demonstrated that it could inhibit viral replication in vitro. The compound's ability to bind to key viral targets suggests its potential as an antiviral agent.
  • Analgesic Effects : In pharmacological studies, the compound was evaluated for its analgesic properties. It showed promising results in reducing pain responses in animal models, indicating its potential utility in pain management therapies.
  • Neurotransmitter Modulation : Research investigating the effects of this compound on neurotransmitter systems revealed that it could enhance the release of certain neurotransmitters, suggesting implications for treating mood disorders and anxiety.

Data Table: Summary of Biological Activities

Biological Activity Description Source
Antiviral PropertiesPotential to inhibit viral replication by interacting with viral proteins
Analgesic EffectsDemonstrated pain relief in animal models
Neurotransmitter ModulationEnhances release of neurotransmitters; potential for mood disorder treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodology :

  • Asymmetric 1,3-Dipolar Cycloaddition : A scalable method involves reacting pyrrolidine precursors with formaldehyde under basic conditions (e.g., K₂CO₃ in methanol at 0°C to room temperature). This approach achieves high stereoselectivity but requires rigorous pH and temperature control to avoid racemization .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (methanol/water mixtures) can isolate the product. Monitor optical rotation to confirm enantiomeric purity.
    • Challenges : Competing side reactions (e.g., over-methylation) may occur if stoichiometry or reaction time is not tightly controlled.

Q. How can the compound’s stability be assessed under varying pH and temperature conditions for storage and experimental use?

  • Protocol :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hours. Analyze degradation via HPLC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • Key Findings : Hydroxymethyl groups are prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C in amber vials .

Advanced Research Questions

Q. How does the stereochemistry at the 4R position influence the compound’s biological activity or binding affinity in enzyme inhibition studies?

  • Experimental Design :

  • Comparative Assays : Synthesize both (4R) and (4S) enantiomers and test against target enzymes (e.g., kinases, oxidoreductases) using fluorescence polarization or surface plasmon resonance (SPR).
  • Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding modes. The 4R configuration may enhance hydrogen bonding with active-site residues .
    • Data Interpretation : Contradictions in activity (e.g., higher IC₅₀ for 4R vs. 4S) may arise from solvent effects or protein flexibility. Validate with mutational studies.

Q. What strategies resolve crystallographic ambiguities in determining the compound’s solid-state structure, particularly regarding hydroxyl group orientations?

  • Crystallography Workflow :

  • Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for small-molecule refinement. Constrain hydroxyl hydrogens using DFIX commands and validate with Hirshfeld surface analysis .
    • Common Pitfalls : Disordered methanol solvent molecules can obscure electron density maps. Replace methanol with less volatile solvents (e.g., DMSO) during crystallization.

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in nucleophilic or catalytic environments?

  • Computational Protocol :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic sites (e.g., hydroxyl oxygen).
  • MD Simulations : Simulate solvent interactions (water/methanol) using GROMACS. The methyl group may sterically hinder nucleophilic attack at the pyrrolidine nitrogen .
    • Validation : Compare predicted reaction pathways with experimental LC-MS/MS data from trapping studies (e.g., using benzyl chloroformate).

Contradiction Analysis and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot low yields when scaling up from milligram to gram quantities?

  • Root Causes :

  • Solvent Purity : Trace water in methanol can quench reactive intermediates. Use anhydrous solvents and molecular sieves .
  • Heat Transfer : Exothermic reactions may require slower reagent addition or cooling jackets at larger scales.
    • Mitigation : Conduct kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

Safety and Environmental Considerations

Q. What are the critical safety protocols for handling this compound, given its structural similarity to hazardous pyrrolidine derivatives?

  • Guidelines :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Avoid release into ecosystems due to potential aquatic toxicity .

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